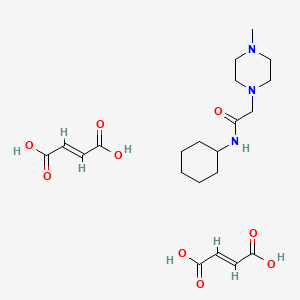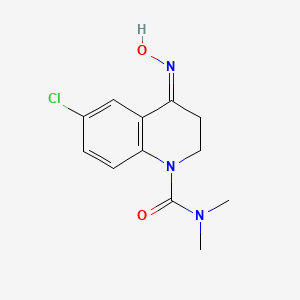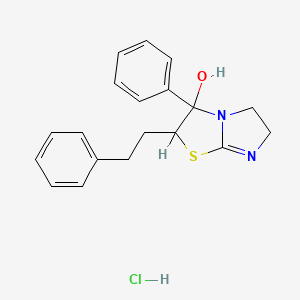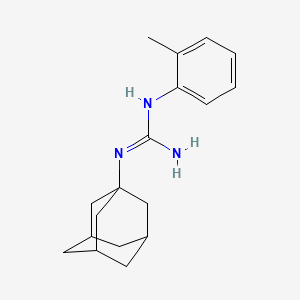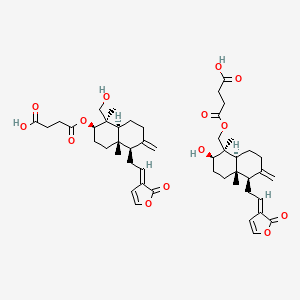
Dehydroandrographolide succinic acid ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroandrographolide succinic acid ester is a derivative of andrographolide, a major bioactive compound found in the medicinal herb Andrographis paniculata. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-viral, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinic acid ester typically involves the esterification of andrographolide with succinic anhydride. The reaction is catalyzed by pyridine and carried out under nitrogen protection at a temperature of 80°C for approximately 10 hours. The resulting product is then crystallized using water and purified through filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents such as ethanol or acetone in a mixed solution system to enhance the solubility and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydroandrographolide succinic acid ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction to form reduced analogs.
Substitution: Substitution reactions with nucleophiles.
Common Reagents and Conditions
Esterification: Succinic anhydride and pyridine as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Esterification: this compound.
Oxidation: Oxidized derivatives of dehydroandrographolide.
Reduction: Reduced analogs of dehydroandrographolide.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating immune responses and inhibiting viral replication.
Medicine: Explored for its therapeutic potential in treating viral infections, inflammation, and cancer.
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements
Wirkmechanismus
The mechanism of action of dehydroandrographolide succinic acid ester involves multiple pathways:
Anti-viral Activity: Inhibits viral replication by interfering with viral entry and fusion with host cells.
Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and inhibits inflammatory pathways.
Immunomodulatory Effects: Enhances the activity of cytotoxic T lymphocytes and stimulates the production of immune-regulatory cytokines
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective properties.
Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic effects.
14-deoxyandrographolide: Possesses immunomodulatory and anti-atherosclerotic activities.
Uniqueness
Dehydroandrographolide succinic acid ester stands out due to its enhanced bioactivity and solubility compared to its parent compound, andrographolide. The succinoylation process significantly improves its therapeutic potential, making it a valuable compound for drug development and clinical applications .
Eigenschaften
CAS-Nummer |
134418-29-4 |
|---|---|
Molekularformel |
C48H64O14 |
Molekulargewicht |
865.0 g/mol |
IUPAC-Name |
4-[[(1R,2R,4aS,5R,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;4-[[(1R,2R,4aS,5R,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/2C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27;1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h2*5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b2*16-5+/t2*17-,18+,19-,23+,24+/m11/s1 |
InChI-Schlüssel |
XKBVRUZEZCXYTN-RXHKLUBKSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O.C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O.CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


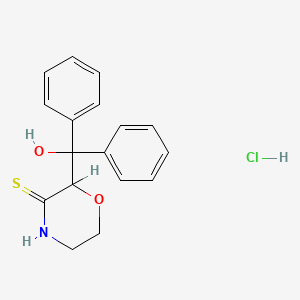
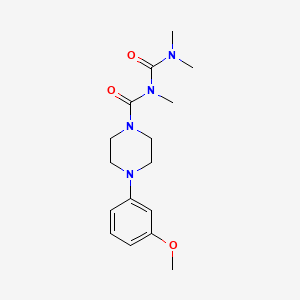

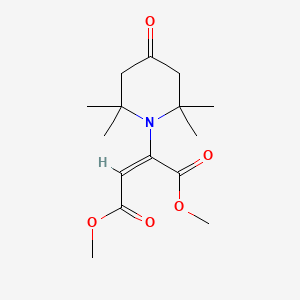


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
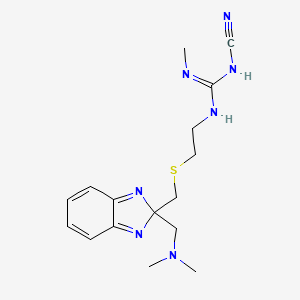
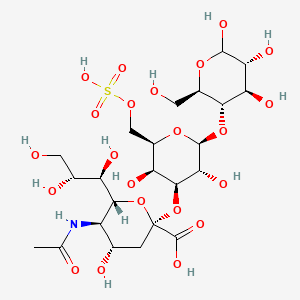
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
